

An In-depth Technical Guide to 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Chloro-2-methylphenyl)ethanol

Cat. No.: B2527753

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(3-chloro-2-methylphenyl)ethanol**, a chiral alcohol with significant potential as a building block in pharmaceutical synthesis. This document elucidates its chemical identity, properties, and detailed synthetic methodologies, with a particular focus on asymmetric synthesis to obtain the desired enantiomer. While specific biological activities and direct involvement in signaling pathways are not extensively documented in publicly available literature, its structural motifs suggest potential applications in the development of therapeutic agents. This guide aims to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities.

Chemical Identity and Properties

The specific compound of interest for many pharmaceutical applications is the (1R)-enantiomer, (1R)-**1-(3-chloro-2-methylphenyl)ethanol**^[1]. A definitive CAS number for the racemic mixture of **1-(3-chloro-2-methylphenyl)ethanol** is not readily available in common chemical databases. However, the (1R)-enantiomer is registered under PubChem CID 96072219.

Quantitative data and key properties are summarized in the table below.

Property	Value	Reference
PubChem CID	96072219 ((1R)-enantiomer)	[1]
Molecular Formula	C ₉ H ₁₁ ClO	[1]
Molecular Weight	170.63 g/mol	
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	General knowledge
Boiling Point	Not explicitly reported, but expected to be >200 °C	General knowledge
Solubility	Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane	General knowledge

Synthesis and Manufacturing

The synthesis of **1-(3-chloro-2-methylphenyl)ethanol** involves the preparation of the precursor ketone, 3-chloro-2-methylacetophenone, followed by its reduction. For applications in drug development, the stereoselective reduction to obtain the desired enantiomer, (1R)-**1-(3-chloro-2-methylphenyl)ethanol**, is of paramount importance.

Synthesis of 3-Chloro-2-methylacetophenone (Precursor)

A common route to synthesize the precursor ketone, 3-chloro-2-methylacetophenone, is through a Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

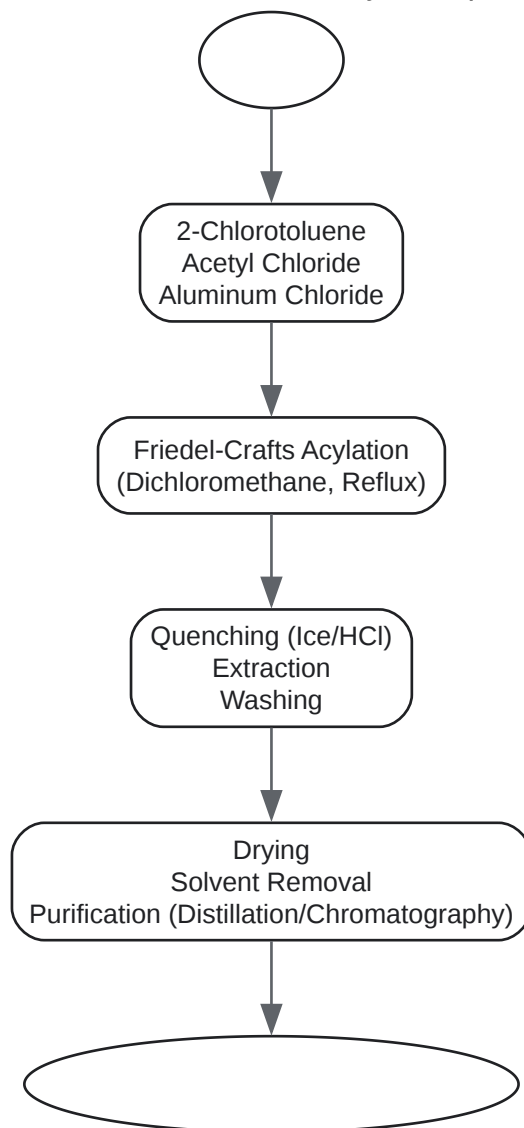
Experimental Protocol: Friedel-Crafts Acylation

- **Reaction Setup:** A solution of 2-chlorotoluene (1 equivalent) in a suitable solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is cooled in an ice bath.

- **Catalyst Addition:** Anhydrous aluminum chloride (AlCl_3 , 1.1 equivalents) is added portion-wise to the cooled solution while stirring.
- **Acylation Agent Addition:** Acetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
- **Work-up:** The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3-chloro-2-methylacetophenone.

Below is a DOT script for the synthesis workflow of the precursor.

Synthesis of 3-Chloro-2-methylacetophenone



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the precursor ketone.

Asymmetric Reduction to (1R)-1-(3-Chloro-2-methylphenyl)ethanol

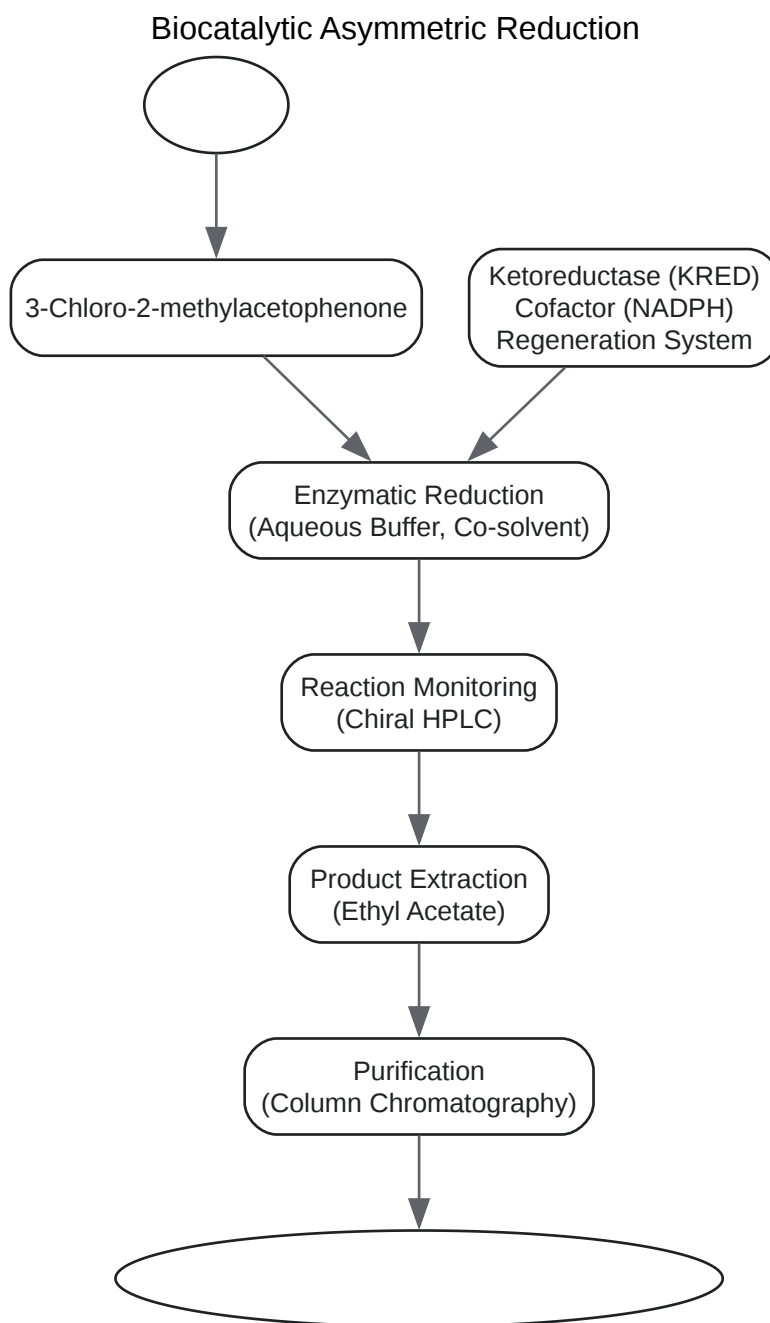
The enantioselective reduction of 3-chloro-2-methylacetophenone is crucial for obtaining the desired (1R)-enantiomer. Biocatalytic methods often offer high enantioselectivity and mild reaction conditions.

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is a generalized procedure based on methods used for similar chiral alcohols and may require optimization for this specific substrate.

- **Biocatalyst Preparation:** A suitable ketoreductase (KRED) enzyme or a whole-cell biocatalyst (e.g., recombinant *E. coli* expressing a specific KRED) is prepared.
- **Reaction Mixture:** A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing the biocatalyst, a cofactor (e.g., NADPH or NADH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
- **Substrate Addition:** 3-chloro-2-methylacetophenone, dissolved in a water-miscible co-solvent (e.g., isopropanol or DMSO) to enhance solubility, is added to the reaction mixture.
- **Reaction Conditions:** The reaction is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for a period ranging from several hours to days. The progress of the reaction is monitored by chiral HPLC.
- **Work-up and Extraction:** Once the reaction reaches completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield enantiomerically enriched (1R)-**1-(3-chloro-2-methylphenyl)ethanol**.

The following DOT script illustrates the biocatalytic reduction workflow.



[Click to download full resolution via product page](#)

Caption: Workflow for the biocatalytic asymmetric reduction.

Spectroscopic Data

While a full, published spectrum for (1R)-**1-(3-chloro-2-methylphenyl)ethanol** is not readily available, the expected spectroscopic features can be predicted based on its structure and

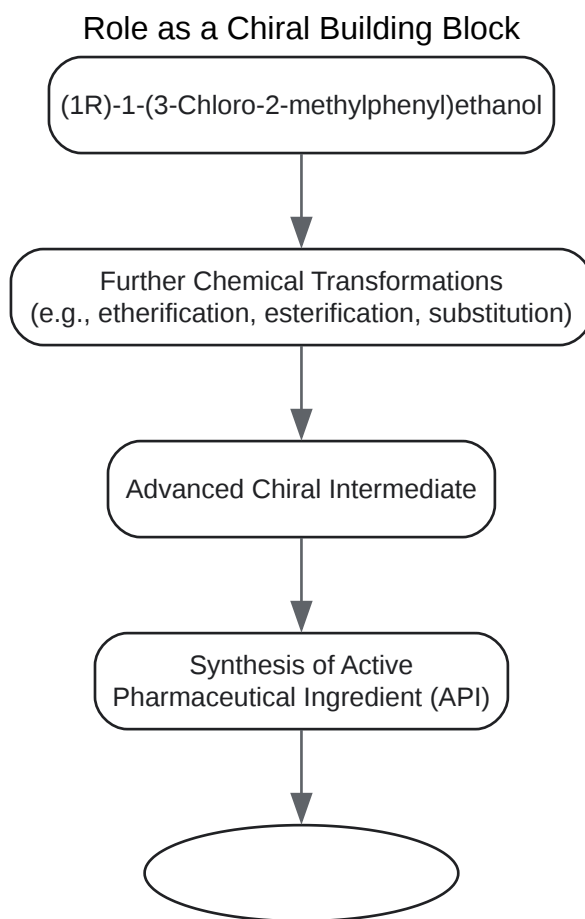
data from analogous compounds.

- ^1H NMR: Expected signals would include a doublet for the methyl group adjacent to the chiral center, a quartet for the methine proton, a singlet for the aromatic methyl group, and multiplets for the aromatic protons.
- ^{13}C NMR: Signals corresponding to the two methyl carbons, the methine carbon bearing the hydroxyl group, and the aromatic carbons are expected.
- IR Spectroscopy: A broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ characteristic of the O-H stretching vibration of the alcohol would be a key feature.

Applications in Drug Development

Chiral alcohols such as (1R)-**1-(3-chloro-2-methylphenyl)ethanol** are valuable intermediates in the synthesis of more complex pharmaceutical molecules. The presence of a chiral center and multiple functional groups allows for the construction of stereochemically defined active pharmaceutical ingredients (APIs). A structurally related compound, (S)-2-chloro-1-(3-chlorophenyl)ethanol, has been identified as a key intermediate in the synthesis of a candidate for an anticancer drug targeting the IGF-1 receptor. This highlights the potential of this class of compounds as building blocks for therapeutics.

The logical relationship for its use as a chiral building block is depicted below.



[Click to download full resolution via product page](#)

Caption: Use as a chiral intermediate in drug synthesis.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the biological activity of **1-(3-chloro-2-methylphenyl)ethanol** or its direct interaction with specific signaling pathways. Its utility is primarily recognized as a synthetic intermediate. Future research may explore the inherent biological properties of this molecule and its derivatives.

Conclusion

1-(3-chloro-2-methylphenyl)ethanol, particularly its (1R)-enantiomer, represents a valuable chiral building block for the pharmaceutical industry. The synthetic routes, especially those employing biocatalysis, offer efficient access to this enantiomerically pure compound. While its direct biological effects are yet to be thoroughly investigated, its role as a precursor to complex,

biologically active molecules is of significant interest to researchers in drug discovery and development. This guide provides a foundational understanding to facilitate further research and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R)-1-(3-chloro-2-methylphenyl)ethanol | C₉H₁₁ClO | CID 96072219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Chloro-2-methylphenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2527753#1-3-chloro-2-methylphenyl-ethanol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com